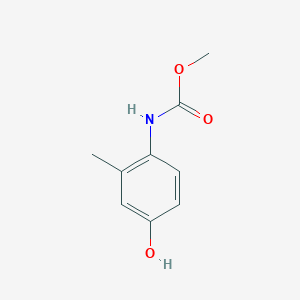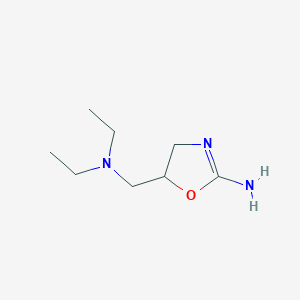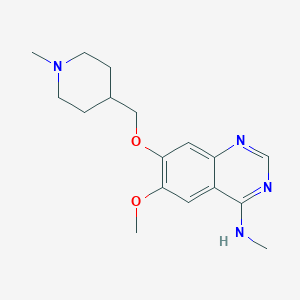![molecular formula C8H10N4S B8292000 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is a chemical compound that features a pyrimidine ring substituted with an amino group at the 4-position and a methylsulfanyl group at the 2-position The propanenitrile group is attached to the sulfur atom of the methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of benzylidene acetones with ammonium thiocyanate, followed by ring closure and aromatization.
Introduction of the Methylsulfanyl Group: The pyrimidine intermediate is then subjected to S-methylation using methyl iodide or dimethyl sulfate.
Attachment of the Propanenitrile Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl group is reacted with 3-bromopropanenitrile under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitrypanosomal and antiplasmodial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group on the pyrimidine ring can form hydrogen bonds with active site residues, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities.
Methylsulfanyl-substituted pyrimidines: These compounds have the methylsulfanyl group but may differ in the position or additional substituents.
Uniqueness
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile is unique due to the combination of the amino group, methylsulfanyl group, and propanenitrile moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-3-1-5-13-6-8-11-4-2-7(10)12-8/h2,4H,1,5-6H2,(H2,10,11,12) |
InChI Key |
UYACGRRBMAJKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)CSCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1S)-1-{4-[(1S)-1,2-dihydroxyethyl]phenyl}ethyl]carbamate](/img/structure/B8291934.png)






![2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)



![4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine](/img/structure/B8292014.png)
